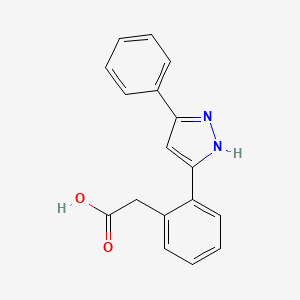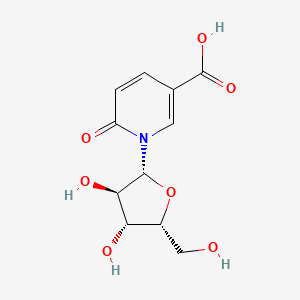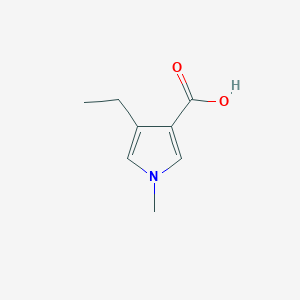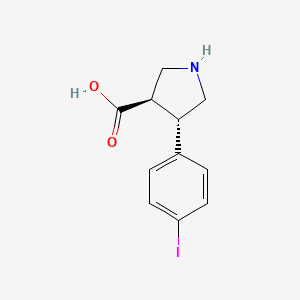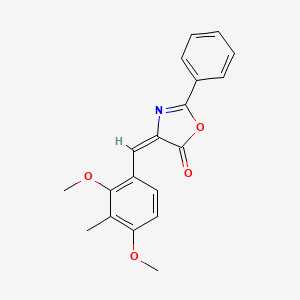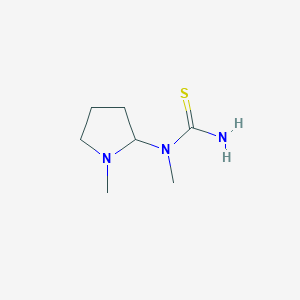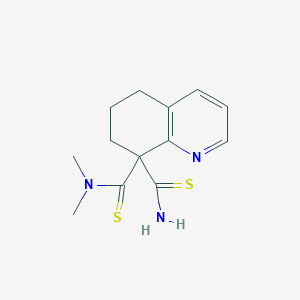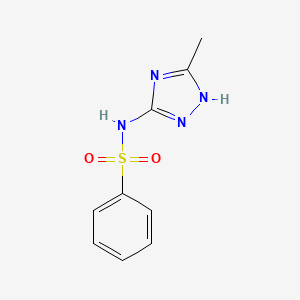
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the nucleophilic substitution reaction between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. The reaction is carried out under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF). The yields of the reaction are moderate, ranging from 50% to 62% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the triazole ring.
Substitution Reactions: These can occur at the triazole ring or the benzenesulfonamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Sulfonyl chloride derivatives, acetonitrile, DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group on the triazole ring can lead to the formation of carboxylic acid derivatives.
科学的研究の応用
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an antimalarial agent due to its ability to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in malaria parasites.
Anticancer Research: Triazole derivatives, including this compound, have shown cytotoxic activity against certain cancer cell lines.
Materials Science: Triazole-based compounds are used in the development of coordination complexes and supramolecular assemblies.
作用機序
The mechanism of action of N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an antimalarial agent, it inhibits dihydropteroate synthase, disrupting folate synthesis in the parasite . In anticancer applications, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor for nucleoside analogues like Ribavirin.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Exhibits anticancer activity.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Known for their energetic properties.
Uniqueness
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide stands out due to its dual potential in medicinal chemistry as both an antimalarial and anticancer agent. Its unique structure allows it to interact with different molecular targets, making it a versatile compound for various applications.
特性
CAS番号 |
21357-99-3 |
|---|---|
分子式 |
C9H10N4O2S |
分子量 |
238.27 g/mol |
IUPAC名 |
N-(5-methyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c1-7-10-9(12-11-7)13-16(14,15)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13) |
InChIキー |
SDLZOIALAMGPKA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1)NS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


